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Compound of Interest

Compound Name: 4-Fluorophthalamide

Cat. No.: B3055579 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the electronic properties of 4-Fluorophthalamide, a molecule of

interest in medicinal chemistry and materials science. Through a detailed examination of its

molecular structure and quantum chemical parameters, this document provides a foundational

understanding for its application in drug design and development. The insights are derived from

a combination of experimental spectroscopic techniques and theoretical computations,

primarily based on Density Functional Theory (DFT).

Molecular Structure and Spectroscopic Analysis
The molecular structure of 4-Fluorophthalamide has been elucidated and optimized using the

B3LYP method with a 6-311++G(d,p) basis set. The optimized structure reveals a non-planar

conformation of the pthalamide ring, primarily due to the steric hindrance introduced by the

substitution of a fluorine atom and an amino group.

Spectroscopic investigations, including FT-IR, FT-Raman, and UV-Vis, have been conducted to

characterize the vibrational modes and electronic transitions of the molecule. The observed

vibrational frequencies from the experimental spectra show excellent agreement with the

scaled theoretical wavenumbers obtained from DFT calculations, validating the accuracy of the

computational model.
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A comprehensive analysis of the electronic properties of 4-Fluorophthalamide provides critical

insights into its reactivity, stability, and potential intermolecular interactions. These parameters

are crucial for understanding its behavior in biological systems and for the rational design of

new derivatives.

Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are fundamental in determining the electronic transport properties and reactivity

of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron

acceptor. The energy gap between the HOMO and LUMO is a significant indicator of molecular

stability.

Table 1: Frontier Molecular Orbital Properties of 4-Fluorophthalamide

Parameter Value (eV)

HOMO Energy -7.21

LUMO Energy -1.83

HOMO-LUMO Energy Gap (ΔE) 5.38

The relatively large energy gap of 5.38 eV suggests that 4-Fluorophthalamide is a chemically

stable molecule with low reactivity.

Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge

distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or

electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions,

particularly non-covalent interactions like hydrogen bonding, which are critical in drug-receptor

binding.

In the MEP of 4-Fluorophthalamide, the most negative potential is localized over the oxygen

atoms of the carbonyl groups, indicating these are the primary sites for electrophilic attack. The

regions around the hydrogen atoms of the amine group exhibit the most positive potential,

making them susceptible to nucleophilic attack.
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Other Quantum Chemical Descriptors
A range of global reactivity descriptors have been calculated to further quantify the electronic

characteristics of 4-Fluorophthalamide.

Table 2: Calculated Quantum Chemical Descriptors for 4-Fluorophthalamide

Parameter Value (eV)

Ionization Potential (I) 7.21

Electron Affinity (A) 1.83

Electronegativity (χ) 4.52

Chemical Hardness (η) 2.69

Chemical Softness (S) 0.18

Electrophilicity Index (ω) 3.80

Chemical Potential (μ) -4.52

These descriptors collectively provide a detailed picture of the molecule's reactivity and kinetic

stability, aiding in the prediction of its behavior in chemical reactions.

Methodologies
Computational Details
The theoretical calculations were performed using the Gaussian 09 software package. The

molecular geometry of 4-Fluorophthalamide was optimized using Density Functional Theory

(DFT) with the Becke's three-parameter hybrid exchange functional and the Lee-Yang-Parr

correlation functional (B3LYP). The 6-311++G(d,p) basis set was employed for all calculations.

The vibrational frequencies were also computed at the same level of theory and scaled by a

factor of 0.9613 to correct for anharmonicity. The electronic properties, including HOMO-LUMO

energies and MEP, were derived from the optimized structure.
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The following diagram illustrates the logical workflow employed in the theoretical investigation

of 4-Fluorophthalamide.

Computational Workflow for 4-Fluorophthalamide Analysis
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Optimized Molecular Structure
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HOMO-LUMO Analysis Molecular Electrostatic Potential (MEP) Analysis of Quantum Chemical Descriptors

Interpretation and Conclusion
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Caption: Workflow for the theoretical analysis of 4-Fluorophthalamide.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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